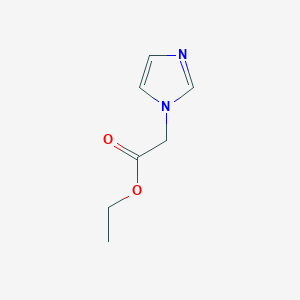
Ethyl 1H-imidazole-1-acétate
Vue d'ensemble
Description
Ethyl 1H-imidazole-1-acetate, also known as EIA, is an organic compound that has been used in a variety of scientific research applications for decades. It is a colorless, volatile liquid with a pungent odor and is soluble in water and organic solvents. EIA is widely used in the synthesis of a variety of compounds, and its biochemical and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Produits pharmaceutiques et agrochimiques
Les imidazoles sont largement utilisés dans l'industrie pharmaceutique en raison de leurs activités biologiques et pharmacologiques diverses . Ils jouent un rôle essentiel dans la synthèse de molécules biologiquement actives , telles que les médicaments anticancéreux, anti-âge, anticoagulants, anti-inflammatoires, antimicrobiens, antituberculeux, antidiabétiques, antimalariens, antiviraux et les inhibiteurs enzymatiques .
Colorants pour cellules solaires et autres applications optiques
Des recherches récentes ont montré que les imidazoles sont déployés dans le développement de colorants pour cellules solaires et autres applications optiques . Leurs propriétés uniques les rendent appropriés pour ces applications.
Matériaux fonctionnels
Les imidazoles ont trouvé des applications dans la création de matériaux fonctionnels . Leur polyvalence et leur utilité dans divers domaines en font un choix populaire pour le développement de nouveaux matériaux.
Catalyse
Les imidazoles sont également utilisés en catalyse . Leur capacité à agir à la fois comme nucléophiles et électrophiles les rend utiles dans une variété de processus catalytiques.
Liquides ioniques et carbènes N-hétérocycliques (NHC)
La chimie verte et la catalyse organométallique ont étendu l'application des imidazoles en tant que liquides ioniques et carbènes N-hétérocycliques (NHC) . Ces applications mettent en évidence la polyvalence des imidazoles en synthèse chimique.
Synthèse de molécules biologiquement actives
Les imidazoles jouent un rôle crucial dans la synthèse de molécules biologiquement actives . Ils sont utilisés dans la création de divers médicaments et agents thérapeutiques .
Régulateurs de croissance des plantes, fongicides et herbicides
Les imidazoles agissent également comme régulateurs de croissance des plantes sélectifs, fongicides et herbicides
Safety and Hazards
Ethyl 1H-imidazole-1-acetate is harmful if swallowed and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Orientations Futures
Imidazole compounds, including Ethyl 1H-imidazole-1-acetate, have a wide range of applications in various fields such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on improving the synthesis process and exploring new applications of these compounds.
Propriétés
IUPAC Name |
ethyl 2-imidazol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-3-8-6-9/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITZNDMCFHYWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396568 | |
| Record name | Ethyl 1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17450-34-9 | |
| Record name | Ethyl 1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1H-imidazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ethyl 1H-imidazole-1-acetate, and what spectroscopic data was used to characterize it?
A1: Ethyl 1H-imidazole-1-acetate has the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. The research paper specifically mentions that the synthesized product was characterized using ¹H NMR spectroscopy [].
Q2: What is the yield of the synthesis method described in the paper for Ethyl 1H-imidazole-1-acetate?
A2: The paper reports an 80% yield for the synthesis of Ethyl 1H-imidazole-1-acetate using ethyl bromoacetate and imidazole as starting materials []. This suggests a relatively efficient synthetic route for this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

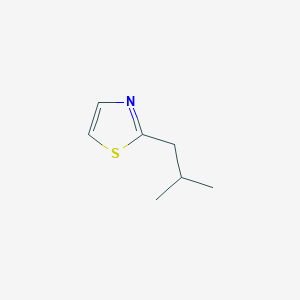

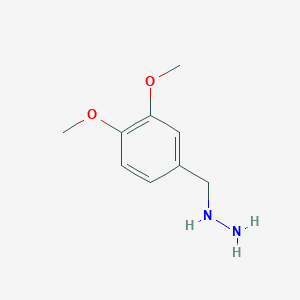


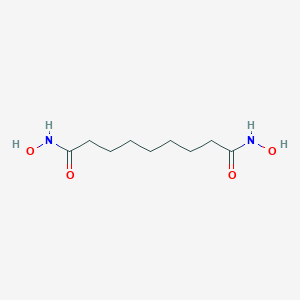

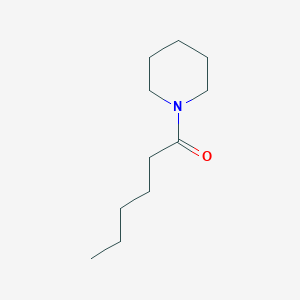


![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)


